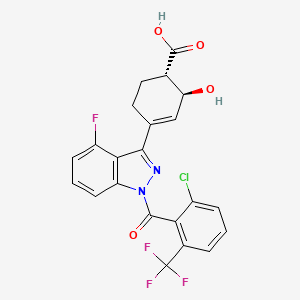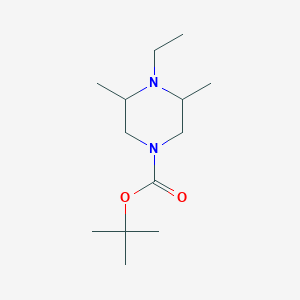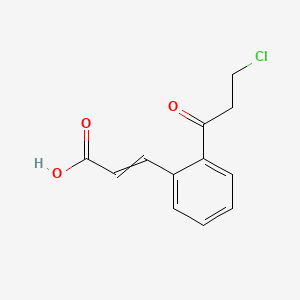
1,1-Dibromocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂ It is a halogenated derivative of cyclopropane, characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring
Preparation Methods
1,1-Dibromocyclopropane can be synthesized through several methods, including:
Chemical Reactions Analysis
1,1-Dibromocyclopropane undergoes various chemical reactions, including:
Hydrodehalogenation: This reaction involves the removal of bromine atoms using reagents like Grignard reagents in the presence of titanium compounds.
Cyclopropyl-Allyl Rearrangement: In the presence of Lewis acids such as aluminum carbenoids, this compound can undergo a rearrangement to form substituted bromoalkenes.
Substitution Reactions: The bromine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1,1-Dibromocyclopropane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Mechanism of Action
The mechanism of action of 1,1-dibromocyclopropane involves its high reactivity due to the presence of strained cyclopropane ring and bromine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as allyl cations. These intermediates can further react with nucleophiles or undergo rearrangements to form various products .
Comparison with Similar Compounds
1,1-Dibromocyclopropane can be compared with other halogenated cyclopropanes, such as:
1,1-Dichlorocyclopropane: Similar in structure but with chlorine atoms instead of bromine, it exhibits different reactivity and applications.
1,1-Diiodocyclopropane: This compound has iodine atoms and shows distinct chemical behavior due to the larger size and lower electronegativity of iodine compared to bromine.
1,1-Difluorocyclopropane: With fluorine atoms, this compound is less reactive than this compound but is used in different applications due to the strong C-F bond.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,1-dibromocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-3(5)1-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPYGJFXILIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518840 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-34-2 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

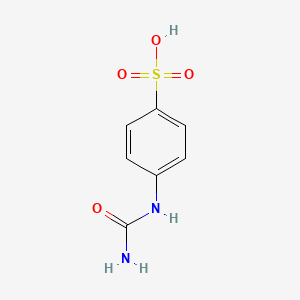

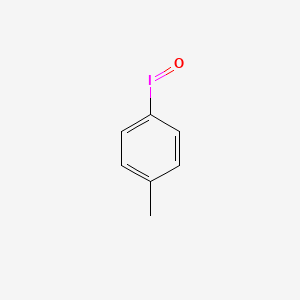

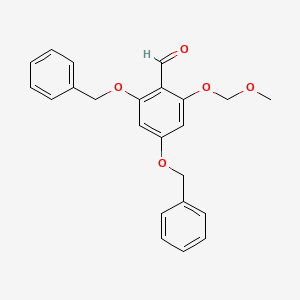
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)


